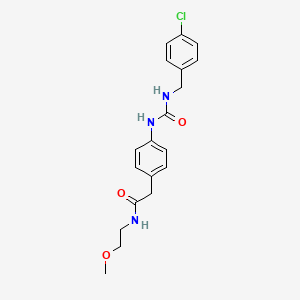

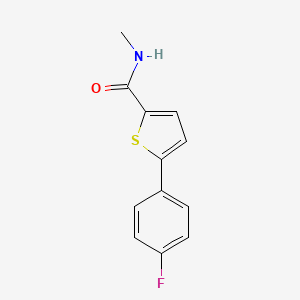

5-(4-fluorophenyl)-N-methylthiophene-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

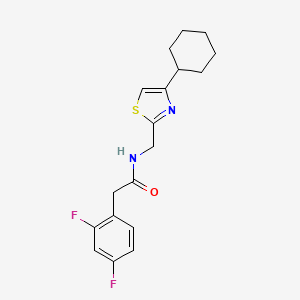

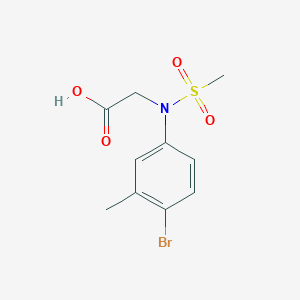

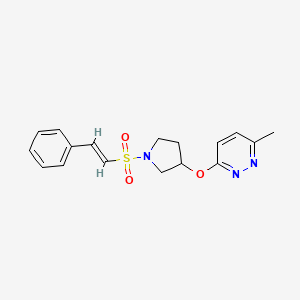

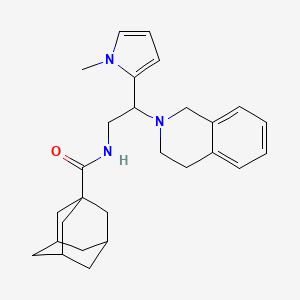

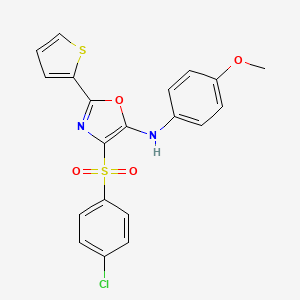

The compound “5-(4-fluorophenyl)-N-methylthiophene-2-carboxamide” likely contains a thiophene ring, which is a five-membered ring with one sulfur atom, and a carboxamide group, which is a functional group derived from carboxylic acids . It also contains a fluorophenyl group, which is a phenyl group (a ring of 6 carbon atoms) with a fluorine atom attached .

Molecular Structure Analysis

The molecular structure of similar compounds is often confirmed by spectroscopic analysis, including FT-IR, HR-MS, 1D and 2D NMR analysis . The compound likely has a planar structure due to the presence of the thiophene and phenyl rings.Physical And Chemical Properties Analysis

The physical and chemical properties of “5-(4-fluorophenyl)-N-methylthiophene-2-carboxamide” would depend on its specific structure. Similar compounds often have properties like being a white to light yellow crystal powder .Aplicaciones Científicas De Investigación

Antipathogenic Activity

Research has explored the synthesis and antipathogenic potential of acylthioureas, a class of compounds related to thiophene derivatives. These studies have demonstrated significant antibacterial activities, particularly against biofilm-forming bacteria like Pseudomonas aeruginosa and Staphylococcus aureus, suggesting the potential for developing novel antimicrobial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).

Anticancer Activity

The synthesis of thiophene derivatives, including those similar to "5-(4-fluorophenyl)-N-methylthiophene-2-carboxamide," has been targeted for their anticancer properties. New 4-acetyl-5-anilino-N-arylthiophene-2-carboxamide derivatives have been synthesized and showed promising in vitro cytotoxicity against various cancer cell lines, highlighting their potential as anticancer agents (Atta & Abdel‐Latif, 2021).

Antiviral Activity

A series of N-benzyl-N-phenylthiophene-2-carboxamide analogues, structurally related to "5-(4-fluorophenyl)-N-methylthiophene-2-carboxamide," have been synthesized and evaluated for their antiviral activities. These compounds exhibited low micromolar activity against Enterovirus 71, a significant cause of hand, foot, and mouth disease, suggesting their utility as a new class of potent antiviral agents (Pan et al., 2015).

Materials Science Applications

The study of thiophene derivatives extends into materials science, where these compounds are incorporated into polymers for various applications. For instance, aromatic polyamides containing thiophene units have been synthesized and characterized for their thermal stability and solubility in polar solvents, indicating their potential use in high-performance materials (Hsiao & Yu, 1996).

Safety and Hazards

The safety and hazards associated with “5-(4-fluorophenyl)-N-methylthiophene-2-carboxamide” would depend on its specific properties. It’s important to handle all chemicals with appropriate safety measures. For similar compounds, safety data sheets recommend avoiding ingestion and inhalation, avoiding contact with skin, eyes, or clothing, and using personal protective equipment .

Direcciones Futuras

The future directions for research on “5-(4-fluorophenyl)-N-methylthiophene-2-carboxamide” could involve exploring its potential biological activities, given the known activities of similar compounds . For instance, fluorinated pyrazoles and indole derivatives have been studied for their antimicrobial, anti-tuberculosis, anti-inflammatory, antioxidant, anti-tumor, cytotoxicity activity, and analgesic functions .

Mecanismo De Acción

Target of Action

Similar compounds have been found to target various receptors and enzymes, contributing to their biological activity .

Mode of Action

It’s likely that the compound interacts with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking .

Biochemical Pathways

Similar compounds have been found to influence various biochemical pathways, leading to a range of biological effects .

Pharmacokinetics

Similar compounds have been found to exhibit a range of pharmacokinetic behaviors .

Result of Action

Similar compounds have been found to exhibit a range of biological activities, including antiviral, anti-inflammatory, and anticancer effects .

Propiedades

IUPAC Name |

5-(4-fluorophenyl)-N-methylthiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10FNOS/c1-14-12(15)11-7-6-10(16-11)8-2-4-9(13)5-3-8/h2-7H,1H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMVQWYQQLABIKT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC=C(S1)C2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10FNOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(4-fluorophenyl)-N-methylthiophene-2-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl [6-bromo-2-(2-fluorophenyl)-4-phenyl-1,4-dihydroquinazolin-3(2H)-yl]acetate](/img/structure/B2885001.png)

![N-[(5-methyl-2-propan-2-ylcyclohexyl)-phenylphosphoryl]aniline](/img/structure/B2885004.png)

![(Z)-8-(4-fluorophenyl)-2-(furan-2-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2885007.png)